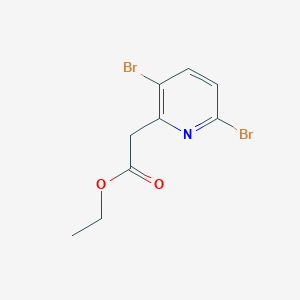
4-Fluoro-3-iodo-N,N-dimethylbenzamide
Vue d'ensemble
Description
4-Fluoro-3-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9FINO . It has an average mass of 293.077 Da and a monoisotopic mass of 292.971283 Da .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-iodo-N,N-dimethylbenzamide is 1S/C9H9FINO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
4-Fluoro-3-iodo-N,N-dimethylbenzamide is a solid or liquid at room temperature .
Applications De Recherche Scientifique
Photodehalogenation Studies
The photodehalogenation of chloro and fluoro derivatives, including compounds similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, has been explored. This process can generate phenyl cations and potentially benzyne intermediates, leading to various products. The study emphasizes the influence of substituents like SiMe3 and SnMe3 on the photophysics and primary dehalogenation processes of such compounds (Protti et al., 2012).
Continuous Flow Iodination
Continuous flow iodination of certain fluoro-benzonitrile derivatives, akin to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, has been investigated. This method has been found effective for generating iodinated regioisomers, crucial for various chemical syntheses and pharmaceutical applications (Dunn et al., 2018).
Radioligand Synthesis
The synthesis and evaluation of radioligands similar in structure to 4-Fluoro-3-iodo-N,N-dimethylbenzamide have been studied for their potential in imaging β-amyloid plaques in Alzheimer’s disease using positron emission tomography (PET) (Cai et al., 2004).
Optical Limiting Applications
Investigations into the linear and nonlinear optical properties of halogenated aniline compounds, similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, have been conducted. These studies are significant for understanding the applicability of such compounds in optical limiting and photonic devices (George et al., 2021).
Photodynamic Therapy
The synthesis of lutetium(III) acetate phthalocyanine derivatives substituted with N,N-dimethylamino phenyl groups, similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, has been researched. These compounds have shown promising properties as photosensitizers for the treatment of cancer in photodynamic therapy applications (Al-Raqa et al., 2017).
Synthesis of Fluorinated Organic Molecules
Efficient methods for the synthesis of fluorinated organic molecules, involving compounds like 4-Fluoro-3-iodo-N,N-dimethylbenzamide, have been developed. This includes a metal-free synthesis method for fluoro-benzoxazepines, highlighting the importance of such compounds in chemical and medical applications (Ulmer et al., 2016).
Photostability of Fluorinated Drugs
Studies on the photochemistry of haloanilines and N,N-dimethyl derivatives have been conducted to understand the photostability and phototoxic effects of fluorinated drugs. These studies provide insights into the reactivity and stability of compounds including 4-Fluoro-3-iodo-N,N-dimethylbenzamide under various conditions (Freccero et al., 2003).
PET Imaging Agents
Research on fluorine-18-labeled benzamide analogs for imaging sigma2 receptor status in solid tumors with PET has been conducted. This research includes compounds structurally similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, underlining their importance in medical imaging and diagnostics (Tu et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
4-fluoro-3-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOISLZIIGSKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-iodo-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)


![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)



![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)
